Dichlorotriphenylphosphorane

Beschreibung

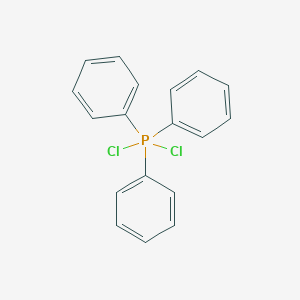

Structure

2D Structure

Eigenschaften

IUPAC Name |

dichloro(triphenyl)-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15Cl2P/c19-21(20,16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASWXNYNXAOQCCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)(C3=CC=CC=C3)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Cl2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50293708 | |

| Record name | Dichlorotriphenylphosphorane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50293708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2526-64-9 | |

| Record name | Dichlorotriphenylphosphorane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2526-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triphenylphosphine dichloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002526649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2526-64-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91701 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dichlorotriphenylphosphorane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50293708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIPHENYLPHOSPHINE DICHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6CL2293LZ3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dichlorotriphenylphosphorane: A Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorotriphenylphosphorane ((C₆H₅)₃PCl₂), often abbreviated as Ph₃PCl₂, is a versatile and highly reactive organophosphorus compound with significant applications in organic synthesis. Primarily utilized as a chlorinating agent, it facilitates a wide range of chemical transformations, including the conversion of alcohols and ethers to alkyl chlorides, the cleavage of epoxides to vicinal dichlorides, and the transformation of carboxylic acids into acyl chlorides.[1][2] Its utility is underscored by its dual nature, existing as a covalent, trigonal bipyramidal molecule in non-polar solvents and as an ionic phosphonium (B103445) salt, [Ph₃PCl]⁺Cl⁻, in polar media.[1][3] This technical guide provides an in-depth overview of the principal synthetic routes to this compound and its comprehensive characterization using modern spectroscopic techniques.

Synthesis of this compound

The preparation of this compound can be achieved through several synthetic pathways. The most common and direct method involves the chlorination of triphenylphosphine (B44618). An alternative route utilizes the chlorination of triphenylphosphine oxide.

Synthesis from Triphenylphosphine

The reaction of triphenylphosphine with elemental chlorine is a rapid and efficient method for the synthesis of this compound.[1] The reaction is typically performed in a suitable solvent to ensure stoichiometric control and to manage the exothermic nature of the reaction.

Experimental Protocol: Chlorination of Triphenylphosphine [1]

-

Materials:

-

Triphenylphosphine (1.0 equivalent)

-

Chlorine gas

-

Anhydrous benzene (B151609) (or other suitable inert solvent)

-

-

Procedure:

-

A solution of triphenylphosphine in anhydrous benzene is prepared in a flask equipped with a gas inlet tube and a magnetic stirrer.

-

The flask is cooled in an ice bath to manage the reaction temperature.

-

Chlorine gas is bubbled through the stirred solution.

-

The reaction is monitored for the formation of a white solid or a milky oil, which is the this compound product.

-

The flow of chlorine is ceased when the reaction mixture develops a persistent lemon-yellow color, indicating a slight excess of chlorine. To ensure complete reaction of triphenylphosphine, the chlorine flow can be stopped, the mixture allowed to settle, and chlorine re-introduced; the absence of further clouding indicates completion.

-

Due to its high moisture sensitivity, the product is typically used in situ or isolated under anhydrous conditions.

-

Synthesis from Triphenylphosphine Oxide

An alternative synthetic approach involves the chlorination of triphenylphosphine oxide. This method is particularly useful for regenerating this compound from the phosphine (B1218219) oxide byproduct of reactions where it is used. Various chlorinating agents can be employed, with phosgene (B1210022) and its derivatives, such as diphosgene and triphosgene (B27547), being effective.[2][4][5]

Experimental Protocol: Chlorination of Triphenylphosphine Oxide with Triphosgene [2][4]

-

Materials:

-

Triphenylphosphine oxide (1.0 equivalent)

-

Triphosgene (at least 0.33 equivalents)

-

Anhydrous toluene (B28343) or chlorobenzene (B131634)

-

Catalyst (e.g., triethylamine (B128534) or N,N-dimethylformamide)

-

-

Procedure:

-

Triphenylphosphine oxide is dissolved in anhydrous toluene or chlorobenzene in a reaction flask under an inert atmosphere.

-

A catalytic amount of triethylamine is added to the solution.

-

A solution of triphosgene in the same solvent is added dropwise to the stirred triphenylphosphine oxide solution at a controlled temperature (e.g., 20-60 °C).

-

The reaction mixture is stirred for several hours (e.g., 6-8 hours) to ensure complete conversion.

-

The solvent can be removed under vacuum to yield the this compound product. The product is highly moisture-sensitive and should be handled accordingly.

-

Quantitative Data

The efficiency of the synthesis and the physical properties of this compound are summarized in the following tables.

| Synthesis Method | Starting Material | Chlorinating Agent | Solvent | Typical Yield | Reference |

| Direct Chlorination | Triphenylphosphine | Chlorine | Benzene | High (in situ) | [1] |

| Chlorination of Oxide | Triphenylphosphine Oxide | Triphosgene | Toluene | 82.2% | [2][4] |

| Chlorination of Oxide | Triphenylphosphine Oxide | Triphosgene | Toluene | 88.8% | [4] |

| Chlorination of Oxide | Triphenylphosphine Oxide | Triphosgene | Chlorobenzene | 85.7% | [2][4] |

| Chlorination of Oxide | Triphenylphosphine Oxide | Diphosgene | Toluene | 81.6% | [2] |

Table 1: Reported yields for various synthetic methods of this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₅Cl₂P | [3] |

| Molar Mass | 333.19 g/mol | [3] |

| Appearance | White to light yellow solid | [3] |

| Melting Point | 85 °C (decomposes) | [6] |

| Solubility | Reacts with water; soluble in chloroform, dichloromethane, acetonitrile (B52724); slightly soluble in ether, THF, toluene. | [3][7] |

Table 2: Physical and chemical properties of this compound.

Characterization

The structural identity and purity of this compound are confirmed through various spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

NMR Spectroscopy

³¹P NMR spectroscopy is a powerful tool for the characterization of this compound, as the chemical shift is highly sensitive to the phosphorus atom's coordination environment. The observed chemical shift can distinguish between the covalent and ionic forms of the molecule.[7][8]

-

Covalent Form (Trigonal Bipyramidal): In non-polar solvents like benzene, the covalent form of this compound is observed.[8]

-

Ionic Form (Phosphonium Salt): In polar solvents such as acetonitrile or chlorobenzene, the ionic form, [Ph₃PCl]⁺Cl⁻, predominates.[7][9]

| Form | Solvent | ³¹P Chemical Shift (δ) (ppm) | Reference |

| Covalent | Benzene | -45 | [9] |

| Ionic | Chlorobenzene | +65 | [9] |

| Ionic | Not specified | +47 to +66 | [7] |

Table 3: ³¹P NMR chemical shifts of this compound in different forms and solvents.

¹H NMR spectroscopy is less informative for the direct characterization of the P-Cl bonds but can confirm the presence of the triphenylphosphine framework. The spectrum is typically dominated by complex multiplets in the aromatic region (approximately 7.4-7.8 ppm) corresponding to the phenyl protons.[10]

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of the phenyl rings and the phosphorus-chlorine bonds. The key absorptions are associated with the P-Ph and P-Cl stretching and bending vibrations.

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~3060 | C-H stretching (aromatic) | [11] |

| 1581, 1475, 1435 | C-C stretching (aromatic ring) | [11] |

| ~1100 | P-Ph stretching | [12] |

| 593 (ionic form) | P-Cl stretching | [7] |

| 274 (covalent form) | P-Cl stretching (Raman) | [7] |

Table 4: Characteristic IR absorption bands for this compound and its precursors. Note that some assignments are based on related triphenylphosphine compounds.

Visualizations

The synthesis and experimental workflow can be visualized through the following diagrams.

Caption: Synthesis of this compound from Triphenylphosphine.

Caption: Synthesis from Triphenylphosphine Oxide.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. CN1660862A - A kind of synthetic method of triphenylphosphine chloride - Google Patents [patents.google.com]

- 3. Triphenylphosphine dichloride - Wikipedia [en.wikipedia.org]

- 4. Method for synthesizing triphenyl phosphine dichloride - Eureka | Patsnap [eureka.patsnap.com]

- 5. US4249023A - Process for manufacturing triphenylphosphine - Google Patents [patents.google.com]

- 6. This compound | 2526-64-9 [amp.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. (31)P solid state NMR study of structure and chemical stability of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. DE19532310A1 - Process for the preparation of triphenylphosphine - Google Patents [patents.google.com]

- 10. H-1 NMR Spectrum [acadiau.ca]

- 11. rsc.org [rsc.org]

- 12. "An Infrared Investigation of Triphenylphosphine, Triphenylphosphine Ox" by Lynne L. Haas [openprairie.sdstate.edu]

An In-depth Technical Guide to Dichlorotriphenylphosphorane for Researchers, Scientists, and Drug Development Professionals

CAS Number: 2526-64-9

This technical guide provides a comprehensive overview of dichlorotriphenylphosphorane, a versatile reagent in organic synthesis. The information is tailored for researchers, scientists, and professionals in the field of drug development, with a focus on its properties, applications, and detailed experimental methodologies.

Core Properties and Data

This compound, also known as triphenylphosphine (B44618) dichloride, is a powerful chlorinating agent. Its reactivity and structural characteristics make it a valuable tool in a variety of chemical transformations.

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Citations |

| CAS Number | 2526-64-9 | [1][2][3] |

| Molecular Formula | C₁₈H₁₅Cl₂P | [2][3] |

| Molecular Weight | 333.19 g/mol | [2][3] |

| Appearance | White to light yellow solid | [4] |

| Melting Point | 85 °C (decomposes) | [3] |

| Solubility | Soluble in chloroform; slightly soluble in dichloromethane (B109758). Also reported to be soluble in carbon tetrachloride, DMF, and acetonitrile, and slightly soluble in ether, THF, and toluene. | [5] |

| Stability | Highly moisture-sensitive; reacts with water. | [4] |

Spectral Data

| Spectral Data | Value | Citations |

| ³¹P NMR (Ionic Form) | +47 to +66 ppm | [5] |

| ³¹P NMR (Covalent Form) | -6.5 to +8 ppm | [5] |

| Raman (P-Cl stretch) | 593 cm⁻¹ (ionic form), 274 cm⁻¹ (covalent form) | [5] |

Note: In solution, this compound can exist as a covalent trigonal bipyramidal molecule in non-polar solvents, or as an ionic phosphonium (B103445) salt, [Ph₃PCl]⁺Cl⁻, in polar solvents.[1] This equilibrium is important to consider when selecting a solvent for a reaction.

Key Synthetic Applications and Experimental Protocols

This compound is a key reagent in several important organic transformations, particularly in the synthesis of chlorinated compounds.

Conversion of Alcohols to Alkyl Chlorides

A primary application of this compound is the conversion of primary and secondary alcohols to their corresponding alkyl chlorides. This reaction generally proceeds with inversion of stereochemistry.

This protocol is adapted from a procedure using an in-situ generated chlorotriphenylphosphonium species.[6][7]

Materials:

-

Triphenylphosphine

-

Trichloroisocyanuric acid (TCICA)

-

Anhydrous acetonitrile

-

Water

Procedure:

-

To a 300-mL three-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 100 mL of anhydrous acetonitrile.

-

Add 19.88 g (75.79 mmol) of triphenylphosphine to the flask.

-

Slowly add 6.17 g (26.55 mmol) of trichloroisocyanuric acid over approximately 10 minutes while stirring. The reaction is exothermic.

-

Place the flask in a 60 °C oil bath.

-

Add 7.98 g (50.41 mmol) of 1-decanol to the reaction mixture via syringe.

-

Stir the reaction mixture for 2 hours at 60 °C.

-

After 2 hours, add 30 mL of water to the mixture.

-

Filter the mixture and wash the solid with pentane.

-

Transfer the filtrate to a separatory funnel and extract with pentane (1 x 60 mL, followed by 3 x 40 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-chlorodecane.

-

Purify the product by distillation.

The reaction proceeds through the formation of a chlorotriphenylphosphonium salt, which then reacts with the alcohol.

Caption: Reaction mechanism for the chlorination of a primary alcohol.

Synthesis of Acyl Chlorides from Carboxylic Acids

This compound is an effective reagent for the conversion of carboxylic acids into the more reactive acyl chlorides.[8]

-

In a round-bottom flask, dissolve the carboxylic acid in a suitable anhydrous solvent (e.g., dichloromethane or chloroform).

-

Add one equivalent of this compound to the solution. The reaction can be performed at room temperature.

-

Stir the reaction mixture until the conversion is complete, which can be monitored by TLC or GC.

-

The resulting acyl chloride can often be used in the next step without purification. Alternatively, it can be isolated by distillation under reduced pressure. The byproducts are triphenylphosphine oxide and HCl.

Dichlorination of Epoxides

Epoxides can be opened to form vicinal dichlorides using this compound.[4][9]

-

Dissolve the epoxide in an appropriate anhydrous solvent (e.g., 1,2-dichloroethane).

-

Add this compound (typically 1.1 equivalents) and a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium (B224687) iodide) if needed.

-

Heat the reaction mixture (e.g., to 80 °C) and monitor the progress by TLC or GC.

-

Upon completion, the reaction is worked up by washing with water and brine.

-

The organic layer is dried and concentrated, and the product is purified by column chromatography.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for a synthetic procedure using this compound.

Caption: A generalized workflow for organic synthesis.

Safety Information

This compound is a hazardous substance and should be handled with appropriate safety precautions.

-

Hazards: Flammable solid, causes severe skin burns and eye damage, and may cause cancer.[3]

-

Precautions: Keep away from heat, sparks, and open flames. Do not breathe dust. Wear protective gloves, protective clothing, eye protection, and face protection.[3]

-

Handling: Due to its high moisture sensitivity, it should be handled under an inert atmosphere (e.g., nitrogen or argon).

This guide is intended for informational purposes for qualified professionals and does not supersede the need for a thorough risk assessment before any experimental work is undertaken. Always consult the relevant Safety Data Sheet (SDS) before handling this chemical.

References

- 1. Triphenylphosphine dichloride - Wikipedia [en.wikipedia.org]

- 2. Triphenylphosphine dichloride | C18H15Cl2P | CID 260420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 95 2526-64-9 [sigmaaldrich.com]

- 4. This compound | 2526-64-9 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. sciencemadness.org [sciencemadness.org]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Ph3P/I--Promoted Dichlorination or Dibromination of Epoxides with XCH2CH2X (X = Cl or Br) [organic-chemistry.org]

Dichotomous Identity: An In-depth Technical Guide to the Structure and Bonding of Dichlorotriphenylphosphorane

For Immediate Release

A comprehensive technical guide detailing the nuanced structural and bonding characteristics of dichlorotriphenylphosphorane (Ph₃PCl₂), a vital reagent in organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Executive Summary

This compound (Ph₃PCl₂) is an organophosphorus compound of significant interest due to its versatile applications as a chlorinating agent. Its reactivity is intrinsically linked to a fascinating structural dichotomy, existing as either a covalent pentacoordinate molecule or an ionic phosphonium (B103445) salt. This behavior is profoundly influenced by the surrounding chemical environment, particularly the polarity of the solvent. Understanding this dual nature is paramount for controlling its reactivity and optimizing its application in synthetic protocols. This guide provides a detailed exploration of the molecular geometry, electronic structure, and spectroscopic signatures of both forms of Ph₃PCl₂, supported by crystallographic, spectroscopic, and computational data. Furthermore, it outlines detailed experimental protocols for its synthesis and its application in the chlorination of alcohols.

Molecular Structure and Bonding

The structure of this compound is not static; it exists in a delicate equilibrium between a covalent and an ionic form. This duality is a critical determinant of its chemical behavior.

The Covalent Form: A Trigonal Bipyramidal Geometry

In non-polar solvents such as diethyl ether, Ph₃PCl₂ adopts a molecular, non-solvated trigonal bipyramidal geometry.[1] This is the first structurally characterized five-coordinate R₃PCl₂ compound.[2] The central phosphorus atom is bonded to three equatorial phenyl groups and two axial chlorine atoms. The axial P-Cl bonds are typically longer and weaker than the equatorial bonds in an ideal trigonal bipyramid due to increased electron repulsion.

// Nodes P [label="P", shape=circle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cl_ax1 [label="Cl", shape=circle, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cl_ax2 [label="Cl", shape=circle, fillcolor="#EA4335", fontcolor="#FFFFFF"]; C_eq1 [label="Ph", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; C_eq2 [label="Ph", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; C_eq3 [label="Ph", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges P -> Cl_ax1 [label="axial"]; P -> Cl_ax2 [label="axial"]; P -> C_eq1 [label="equatorial"]; P -> C_eq2 [label="equatorial"]; P -> C_eq3 [label="equatorial"]; } /dot

Caption: Covalent Trigonal Bipyramidal Structure of Ph₃PCl₂

X-ray crystallographic studies have provided precise measurements of the bond lengths and angles for this covalent form, as detailed in Table 1.

| Parameter | Molecule 1 | Molecule 2 |

| Bond Lengths (Å) | ||

| P-Cl(axial) | 2.225(1) | 2.280(2) |

| P-C(equatorial) | 1.791(4) - 1.799(4) | 1.795(4) - 1.801(4) |

| Bond Angles (°) | ||

| Cl(axial)-P-Cl(axial) | 178.6(1) | 178.9(1) |

| C(eq)-P-C(eq) | 118.3(2) - 121.1(2) | 118.9(2) - 120.7(2) |

| Cl(axial)-P-C(eq) | 88.2(1) - 92.4(1) | 88.0(1) - 92.1(1) |

| Table 1: Selected Crystallographic Data for Trigonal Bipyramidal Ph₃PCl₂. Data sourced from Godfrey et al., Chem. Commun., 1998.[2] |

The Ionic Form: A Tale of Two Structures

In polar solvents like acetonitrile (B52724), Ph₃PCl₂ ionizes to form a phosphonium salt structure, [Ph₃PCl]⁺Cl⁻.[1] However, X-ray crystallography has revealed a more complex situation in the solid state when crystallized from dichloromethane (B109758). Instead of a simple ion pair, an unusual dinuclear ionic species, [Ph₃PCl⁺···Cl⁻···⁺ClPPh₃]Cl, is formed, which contains long Cl-Cl contacts.[3] This highlights the intricate nature of the intermolecular forces at play.

Caption: Ionic Forms of this compound

Spectroscopic Characterization

The distinct structural forms of Ph₃PCl₂ give rise to unique spectroscopic signatures, which are invaluable for identifying the predominant species under given conditions.

³¹P NMR Spectroscopy

³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the covalent and ionic forms of Ph₃PCl₂. The chemical shift of the phosphorus nucleus is highly sensitive to its electronic environment.

| Form | Solvent | ³¹P Chemical Shift (δ, ppm) |

| Covalent (Ph₃PCl₂) | Non-polar (e.g., diethyl ether) | -6.5 to +8 |

| Ionic ([Ph₃PCl]⁺Cl⁻) | Polar (e.g., acetonitrile, CH₂Cl₂) | +47 to +66 |

| Table 2: ³¹P NMR Chemical Shifts for the Covalent and Ionic Forms of Ph₃PCl₂. Data sourced from the Encyclopedia of Reagents for Organic Synthesis.[4] |

Vibrational Spectroscopy (Raman and IR)

Vibrational spectroscopy, particularly Raman spectroscopy, provides clear evidence for the structural form of Ph₃PCl₂ by probing the P-Cl bond vibrations.

| Form | Vibrational Mode | Frequency (cm⁻¹) |

| Covalent (Ph₃PCl₂) | ν(P-Cl) | 274 |

| Ionic ([Ph₃PCl]⁺) | ν(P-Cl) | 593 |

| Table 3: Characteristic Raman Frequencies for the P-Cl Bond in Ph₃PCl₂. Data sourced from the Encyclopedia of Reagents for Organic Synthesis.[4] |

The significant difference in the P-Cl stretching frequency is indicative of the stronger, more covalent P-Cl bond in the [Ph₃PCl]⁺ cation compared to the weaker, hypervalent axial P-Cl bonds in the trigonal bipyramidal structure.

Experimental Protocols

Synthesis of this compound

Method 1: Direct Chlorination of Triphenylphosphine (B44618)

This is the most common and straightforward method for preparing Ph₃PCl₂.[1]

-

Materials:

-

Triphenylphosphine (PPh₃)

-

Chlorine (Cl₂)

-

Anhydrous non-polar solvent (e.g., carbon tetrachloride or diethyl ether)

-

-

Procedure:

-

Dissolve triphenylphosphine in the anhydrous solvent in a flask equipped with a gas inlet and a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Bubble chlorine gas slowly through the stirred solution. The reaction is exothermic.

-

Continue the addition of chlorine until a slight yellow color persists, indicating a slight excess of chlorine.

-

The product, Ph₃PCl₂, will precipitate from the solution as a white solid.

-

Collect the solid by filtration under an inert atmosphere (e.g., nitrogen or argon) due to its moisture sensitivity.

-

Wash the solid with a small amount of cold, anhydrous solvent and dry under vacuum.

-

Method 2: Reaction of Triphenylphosphine Oxide with Diphosgene

This method avoids the direct use of chlorine gas.

-

Materials:

-

Triphenylphosphine oxide (TPPO)

-

Diphosgene (trichloromethyl chloroformate)

-

Anhydrous dichloromethane

-

-

Procedure:

-

Dissolve triphenylphosphine oxide (2 molar equivalents) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0°C in an ice bath with stirring.

-

Slowly add a solution of diphosgene (1 molar equivalent) in dichloromethane dropwise to the TPPO solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.

-

Remove the solvent under reduced pressure to yield this compound as a solid. The product is typically used without further purification.

-

Chlorination of a Primary Alcohol using this compound

Ph₃PCl₂ is a key reagent in the Appel reaction for the conversion of alcohols to alkyl chlorides.

-

Materials:

-

Primary alcohol (e.g., benzyl (B1604629) alcohol)

-

Triphenylphosphine (PPh₃)

-

Carbon tetrachloride (CCl₄) or another suitable chlorine source

-

Anhydrous solvent (e.g., acetonitrile or dichloromethane)

-

-

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve the primary alcohol and triphenylphosphine (1.1 equivalents) in the anhydrous solvent.

-

Cool the solution to 0°C in an ice bath with stirring.

-

Slowly add carbon tetrachloride (1.1 equivalents) to the solution. The Ph₃PCl₂ is generated in situ.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

-

The reaction mixture will contain the alkyl chloride product and triphenylphosphine oxide as a byproduct.

-

Work-up typically involves removal of the solvent, followed by purification by column chromatography or distillation to separate the alkyl chloride from the triphenylphosphine oxide.

-

Reaction Mechanisms

The chlorination of alcohols by Ph₃PCl₂ proceeds through the formation of an alkoxyphosphonium salt intermediate. The subsequent nucleophilic attack by the chloride ion results in the formation of the alkyl chloride and the thermodynamically stable triphenylphosphine oxide byproduct.

// Nodes ROH [label="R-OH", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; Ph3PCl2 [label="Ph₃PCl₂", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; Intermediate [label="[R-O-P(Ph)₃Cl]⁺Cl⁻\n(Alkoxyphosphonium salt)", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; RCl [label="R-Cl", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Ph3PO [label="Ph₃P=O", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; HCl [label="HCl", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges ROH -> Intermediate [label="Nucleophilic attack\n by alcohol"]; Ph3PCl2 -> Intermediate; Intermediate -> RCl [label="Sₙ2 attack by Cl⁻"]; Intermediate -> Ph3PO; Intermediate -> HCl [style=dashed, arrowhead=none]; } /dot

Caption: Mechanism of Alcohol Chlorination using Ph₃PCl₂

Conclusion

This compound presents a compelling case study in the influence of the chemical environment on molecular structure and reactivity. Its ability to exist as both a covalent trigonal bipyramidal molecule and an ionic phosphonium salt underpins its utility as a versatile chlorinating agent. A thorough understanding of its structural and spectroscopic properties, as detailed in this guide, is essential for the rational design and implementation of synthetic strategies that leverage this powerful reagent. The provided experimental protocols offer a practical foundation for the synthesis and application of this compound in a laboratory setting.

References

- 1. Triphenylphosphine dichloride - Wikipedia [en.wikipedia.org]

- 2. Structural dependence of the reagent Ph3PCl2 on the nature of the solvent, both in the solid state and in solution; X-ray crystal structure of trigonal bipyramidal Ph3PCl2, the first structurally characterised five-coordinate R3PCl2 compound - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. An X-ray crystallorgraphic study of the reagent Ph3PCl2; not charge-transfer, R3P–Cl–Cl, trigonal bipyramidal or [R3PCl]Cl but an unusual dinuclear ionic species, [Ph3PCl+⋯Cl–⋯+CIPPH3]Cl containing long Cl–Cl contacts - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to Dichlorotriphenylphosphorane: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorotriphenylphosphorane, with the chemical formula (C₆H₅)₃PCl₂, is a highly versatile organophosphorus compound widely employed as a chlorinating agent in organic synthesis.[1] Abbreviated as Ph₃PCl₂, this reagent is instrumental in a variety of chemical transformations, including the conversion of alcohols and ethers to their corresponding alkyl chlorides, the cleavage of epoxides to vicinal dichlorides, and the transformation of carboxylic acids into acyl chlorides.[1][2] Its utility is particularly pronounced in the synthesis of sensitive molecules where mild reaction conditions are paramount. This guide provides an in-depth overview of its chemical identity, physical properties, synthesis, and key reaction mechanisms and protocols.

Chemical Identity

-

Structure: In polar solvents, it exists as an ionic phosphonium (B103445) salt, [Ph₃PCl]⁺Cl⁻, while in non-polar solvents, it adopts a trigonal bipyramidal molecular structure.[1]

Common Synonyms:

-

Triphenylphosphine (B44618) dichloride[3][4][5]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is a moisture-sensitive, white crystalline solid.[2][6]

| Property | Value | Reference |

| Melting Point | 85 °C (decomposes) | [4][5] |

| Appearance | White crystalline solid | [6] |

| Solubility | Soluble in CCl₄, CH₂Cl₂, DMF, MeCN, pyridine; Slightly soluble in ether, THF, PhMe; Insoluble in petroleum ether. Reacts with water. | [5][6] |

| Stability | Moisture-sensitive; very hygroscopic solid. | [2][6] |

Synthesis and Handling

Experimental Protocol: Synthesis of this compound

This compound is typically prepared fresh just before use by the reaction of triphenylphosphine with chlorine gas.[1][6]

Materials:

-

Triphenylphosphine (Ph₃P)

-

Chlorine (Cl₂)

-

Anhydrous solvent (e.g., carbon tetrachloride, acetonitrile)

Procedure:

-

Dissolve triphenylphosphine in a dry, inert solvent in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly bubble a stoichiometric amount of chlorine gas through the solution with vigorous stirring.

-

The product, this compound, will precipitate from the solution.

-

The resulting slurry can often be used directly in subsequent reactions.

Handling Precautions: this compound is highly moisture-sensitive and should be handled under anhydrous conditions.[2] It may cause severe skin and eye injury.[1] Appropriate personal protective equipment, including gloves and safety glasses, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Key Reactions and Mechanisms

Conversion of Alcohols to Alkyl Chlorides (Appel Reaction)

The Appel reaction is a widely used method for converting primary and secondary alcohols to the corresponding alkyl chlorides under mild conditions, using triphenylphosphine and a chlorine source like carbon tetrachloride or N-chlorosuccinimide.[7][8] this compound is a key intermediate in this transformation.[9] The reaction generally proceeds with an inversion of stereochemistry at the reacting carbon center, characteristic of an Sₙ2 mechanism.[7][8][10] For tertiary alcohols, the reaction may proceed via an Sₙ1 pathway.[8]

Experimental Protocol: General Procedure for the Appel Reaction

Materials:

-

Alcohol

-

Triphenylphosphine (PPh₃)

-

Carbon tetrachloride (CCl₄) or other suitable chlorine source

-

Anhydrous solvent (e.g., acetonitrile, dichloromethane)

Procedure:

-

To a solution of the alcohol and a slight excess of triphenylphosphine in an anhydrous solvent, add the chlorine source dropwise at room temperature.

-

The reaction mixture is stirred until the starting alcohol is consumed (monitored by TLC).

-

The solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography to separate the alkyl chloride from the triphenylphosphine oxide byproduct.

Mechanism of the Appel Reaction

The reaction begins with the formation of the this compound intermediate, which then reacts with the alcohol.

References

- 1. Triphenylphosphine dichloride - Wikipedia [en.wikipedia.org]

- 2. Triphenylphosphine dichloride - Enamine [enamine.net]

- 3. Triphenylphosphine dichloride | C18H15Cl2P | CID 260420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 2526-64-9 [amp.chemicalbook.com]

- 5. lookchem.com [lookchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 8. Appel reaction - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. Appel Reaction [organic-chemistry.org]

The Discovery and Enduring Utility of Dichlorotriphenylphosphorane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichlorotriphenylphosphorane, (C₆H₅)₃PCl₂, commonly abbreviated as Ph₃PCl₂, is a versatile and powerful reagent in organic synthesis, primarily utilized for the conversion of alcohols and carboxylic acids to their corresponding chlorides. This technical guide provides a comprehensive overview of the discovery, history, and key synthetic methodologies of this important organophosphorus compound. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to serve as a valuable resource for researchers in academia and the pharmaceutical industry.

Introduction

Since its initial description, this compound has become an indispensable tool for synthetic chemists. Its reactivity as a chlorinating agent is both potent and selective, offering a milder alternative to harsher reagents. The formation of the thermodynamically stable triphenylphosphine (B44618) oxide byproduct is a key driving force for many of its reactions. This guide will delve into the historical context of its discovery, provide detailed synthetic procedures, summarize its key physical and spectroscopic properties, and illustrate its application in complex chemical transformations.

Discovery and History

The first synthesis of this compound is attributed to the pioneering work of French chemist Victor Grignard and his collaborator J. Savard in 1931.[1][2] Their research, published in the Comptes rendus de l'Académie des sciences, laid the groundwork for the development and subsequent widespread application of this reagent in organic chemistry.[1][2] The original synthesis involved the chlorination of triphenylphosphine oxide, a method that remains a viable route for its preparation today.

Synthesis of this compound

Several methods have been developed for the synthesis of this compound, each with its own advantages and considerations. The most common methods are detailed below.

Direct Chlorination of Triphenylphosphine

The most straightforward and widely used method for the preparation of this compound is the direct reaction of triphenylphosphine with elemental chlorine. This reaction is typically performed in an inert solvent and at low temperatures to control its exothermicity.

Experimental Protocol:

A solution of triphenylphosphine in a dry, inert solvent (e.g., carbon tetrachloride, benzene, or dichloromethane) is cooled in an ice bath. A stream of dry chlorine gas is then bubbled through the solution with vigorous stirring. The reaction is monitored for the formation of a white precipitate of this compound. The endpoint is often indicated by the appearance of a persistent yellow-green color in the solution, signifying an excess of chlorine. The product is then typically isolated by filtration and washed with a dry, non-polar solvent to remove any unreacted starting material. Due to the moisture sensitivity of the product, all operations should be carried out under anhydrous conditions.

From Triphenylphosphine Oxide

As in Grignard's original work, this compound can be synthesized from triphenylphosphine oxide. This is often achieved using phosgene (B1210022) (COCl₂) or a safer phosgene equivalent like triphosgene (B27547) (bis(trichloromethyl) carbonate).

Experimental Protocol (using Triphosgene):

To a stirred solution of triphenylphosphine oxide in a dry chlorinated solvent (e.g., dichloromethane (B109758) or chlorobenzene), a solution of triphosgene in the same solvent is added dropwise at a controlled temperature (typically between 20-60 °C). A catalytic amount of a nucleophilic catalyst, such as triethylamine (B128534) or N,N-dimethylformamide, is often added to facilitate the reaction. The reaction mixture is stirred for several hours until completion. The this compound can then be used in situ or isolated after removal of the solvent under reduced pressure.

Physical and Spectroscopic Properties

This compound is a white to pale yellow crystalline solid that is highly sensitive to moisture. Its structure is highly dependent on the solvent. In non-polar solvents, it exists as a neutral, trigonal bipyramidal molecule. In polar solvents, it adopts an ionic structure, chlorotriphenylphosphonium chloride, [Ph₃PCl]⁺Cl⁻.

Table 1: Physical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₁₈H₁₅Cl₂P |

| Molecular Weight | 333.19 g/mol |

| Melting Point | 85 °C (decomposes) |

| Appearance | White to pale yellow solid |

| ¹H NMR (CDCl₃) | δ ~7.4-7.8 ppm (multiplet, aromatic protons) |

| ¹³C NMR (CDCl₃) | Aromatic carbons typically appear in the δ 125-135 ppm region. The ipso-carbon signal is a doublet due to coupling with phosphorus. |

| ³¹P NMR (CDCl₃) | δ ~-45 ppm (trigonal bipyramidal form), δ ~65 ppm (ionic form) |

| IR (KBr) | Characteristic P-Cl and P-C stretching frequencies. Phenyl group vibrations are also prominent. |

Note: The exact NMR chemical shifts can vary depending on the solvent and the equilibrium between the covalent and ionic forms.

Applications in Organic Synthesis

This compound is a versatile reagent with numerous applications in organic synthesis, particularly in chlorination reactions.

Conversion of Alcohols to Alkyl Chlorides

One of the most common applications of this compound is the conversion of primary and secondary alcohols to their corresponding alkyl chlorides. The reaction generally proceeds with inversion of configuration at a stereogenic center, consistent with an SN2 mechanism.

Conversion of Carboxylic Acids to Acyl Chlorides

Carboxylic acids are readily converted to acyl chlorides using this compound. This method is often preferred due to its mild reaction conditions.

Other Applications

Other important applications include:

-

The cleavage of epoxides to vicinal dichlorides.

-

The dehydration of amides to nitriles.

-

The preparation of iminophosphoranes.

Mechanistic Insights and Experimental Workflows

Mechanism of Alcohol Chlorination

The chlorination of an alcohol with this compound proceeds through the formation of an alkoxyphosphonium salt intermediate. This intermediate then undergoes nucleophilic attack by a chloride ion in an Sɴ2 fashion, leading to the formation of the alkyl chloride and triphenylphosphine oxide.

Caption: Mechanism of alcohol chlorination using Ph₃PCl₂.

Application in Natural Product Synthesis: A Workflow for the Synthesis of (+)-Crocacin C

The utility of this compound is exemplified in the synthesis of complex molecules such as the antifungal natural product (+)-crocacin C. A key step in a potential synthetic route could involve the chlorination of a precursor alcohol to introduce a necessary halide for subsequent transformations. The following diagram illustrates a plausible experimental workflow for such a chlorination step.

Caption: Experimental workflow for a chlorination step.

Conclusion

This compound has a rich history rooted in the foundational work of Grignard and Savard. Its development has provided the scientific community with a powerful and versatile tool for chlorination and other related transformations. The methodologies for its synthesis are well-established, and its reactivity is well-understood, making it a reliable choice for a wide range of synthetic challenges. For researchers in drug development and other scientific fields, a thorough understanding of this reagent's properties and applications is essential for the efficient and effective synthesis of target molecules.

References

A Comprehensive Technical Guide to the Fundamental Chemistry of Triphenylphosphine Dichloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triphenylphosphine (B44618) dichloride (Ph₃PCl₂) is a versatile and powerful reagent in organic synthesis, primarily utilized for the chlorination of various functional groups. This technical guide provides an in-depth exploration of its fundamental chemistry, encompassing its synthesis, structure, bonding, and key applications. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to offer a comprehensive resource for researchers and professionals in the chemical and pharmaceutical sciences.

Introduction

Triphenylphosphine dichloride, with the chemical formula (C₆H₅)₃PCl₂, is an organophosphorus compound that serves as a key reagent for introducing chlorine atoms into organic molecules.[1] Its utility extends across several classes of reactions, most notably the conversion of alcohols to alkyl chlorides, the ring-opening of epoxides to vicinal dichlorides, and the transformation of carboxylic acids into acyl chlorides.[1] The chemistry of triphenylphosphine dichloride is closely related to the Appel reaction, a widely recognized method for the halogenation of alcohols.[2]

Synthesis of Triphenylphosphine Dichloride

Triphenylphosphine dichloride is typically prepared in situ just before its use due to its moisture sensitivity. The most common method involves the direct chlorination of triphenylphosphine.[1]

Experimental Protocol: Synthesis from Triphenylphosphine and Chlorine

Materials:

-

Triphenylphosphine (Ph₃P)

-

Chlorine (Cl₂) gas or a solution of chlorine in a suitable solvent (e.g., carbon tetrachloride)

-

Anhydrous solvent (e.g., dichloromethane, acetonitrile, or carbon tetrachloride)

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a drying tube, dissolve triphenylphosphine in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly bubble chlorine gas through the stirred solution or add a solution of chlorine in the chosen solvent dropwise. The reaction is exothermic, and the temperature should be maintained at 0 °C.

-

The reaction is typically rapid, and the formation of a white precipitate of triphenylphosphine dichloride is observed.

-

The resulting slurry or solution of triphenylphosphine dichloride is then used directly for subsequent reactions.

Note: An alternative and often more convenient method involves the reaction of triphenylphosphine with a solid chlorine source like N-chlorosuccinimide (NCS) or trichloroisocyanuric acid.[3][4]

Experimental Protocol: Synthesis from Triphenylphosphine Oxide

Triphenylphosphine dichloride can also be synthesized from triphenylphosphine oxide using reagents like phosgene, oxalyl chloride, or triphosgene (B27547).[5][6][7]

Materials:

-

Triphenylphosphine oxide (Ph₃PO)

-

Triphosgene

-

Anhydrous toluene (B28343)

-

Triethylamine (catalyst)

Procedure: [5]

-

To a 100 mL four-necked flask, add 8g of triphenylphosphine oxide and 25 mL of toluene. Stir until the solid is completely dissolved.

-

Add a catalytic amount of triethylamine.

-

At 20°C, slowly add a solution of 3.0g of triphosgene in 15 mL of toluene dropwise over 30 minutes.

-

Continue stirring for 8 hours. The molar yield is reported to be 82.2%.[5]

Structure and Bonding

The structure of triphenylphosphine dichloride is highly dependent on the solvent polarity. In non-polar solvents, it exists as a neutral, covalent molecule with a trigonal bipyramidal geometry around the central phosphorus atom.[1] In this structure, the three phenyl groups occupy the equatorial positions, and the two chlorine atoms are in the axial positions.

In polar solvents, triphenylphosphine dichloride adopts an ionic structure, chlorotriphenylphosphonium chloride ([Ph₃PCl]⁺Cl⁻).[1] This equilibrium is important to consider when choosing a solvent for reactions involving this reagent.

Diagram: Solvent-Dependent Structural Equilibrium

References

- 1. Triphenylphosphine dichloride - Wikipedia [en.wikipedia.org]

- 2. electronicsandbooks.com [electronicsandbooks.com]

- 3. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides [scirp.org]

- 4. researchgate.net [researchgate.net]

- 5. Method for synthesizing triphenyl phosphine dichloride - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN1660862A - A kind of synthetic method of triphenylphosphine chloride - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

Dichlorotriphenylphosphorane: A Technical Guide to Moisture Sensitivity and Handling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichlorotriphenylphosphorane (Ph₃PCl₂) is a powerful and versatile reagent in organic synthesis, widely employed for the conversion of alcohols to alkyl chlorides, acids to acyl chlorides, and in various other chlorination and dehydration reactions. However, its efficacy is intrinsically linked to its high reactivity, which also manifests as extreme sensitivity to moisture. This technical guide provides an in-depth overview of the challenges associated with the moisture sensitivity of this compound, offering detailed protocols for its safe handling, storage, and use to ensure experimental success and safety. The guide includes quantitative data on its stability, detailed experimental procedures, and visual workflows to aid researchers in mitigating the risks of hydrolysis and maintaining the integrity of this valuable reagent.

Introduction

This compound, a white to light yellow crystalline solid, is a pentavalent organophosphorus compound.[1] Its utility in synthetic chemistry is significant, but its handling is complicated by its hygroscopic nature and rapid reaction with water.[2][3] Exposure to atmospheric moisture leads to hydrolysis, yielding triphenylphosphine (B44618) oxide (Ph₃PO) and hydrochloric acid, which can neutralize reagents, generate unwanted byproducts, and ultimately lead to the failure of a chemical transformation.[1][4] Understanding and controlling this moisture sensitivity is paramount for any researcher utilizing this reagent.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₈H₁₅Cl₂P | [1] |

| Molecular Weight | 333.19 g/mol | [1] |

| Appearance | White to light yellow solid | [1][3] |

| Melting Point | 85 °C (decomposes) | [3][5] |

| Solubility | Soluble in chloroform, slightly soluble in dichloromethane. Reacts with water. | [3] |

| Stability | Extremely sensitive to moisture; hygroscopic. | [3][6] |

Moisture Sensitivity and Hydrolysis

The primary challenge in working with this compound is its extreme sensitivity to moisture. The phosphorus(V) center is highly electrophilic and readily attacked by water molecules.

Reaction with Water

Upon contact with water, this compound undergoes rapid hydrolysis to form triphenylphosphine oxide (Ph₃PO) and hydrochloric acid (HCl).

Reaction: Ph₃PCl₂ + H₂O → Ph₃PO + 2HCl

This reaction is effectively irreversible under standard laboratory conditions and proceeds readily upon exposure to atmospheric moisture. The formation of triphenylphosphine oxide, a stable and often difficult-to-remove byproduct, can complicate reaction work-ups and product purification.[4] The generation of HCl can also impact the desired reaction pathway by reacting with acid-sensitive functional groups or neutralizing basic reagents.

Quantitative Analysis of Hydrolysis

The extent of hydrolysis can be quantitatively assessed using ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Solid-state ³¹P NMR is a powerful tool to determine the integrity of this compound samples. A study comparing samples handled in the open air versus under a nitrogen atmosphere demonstrated a significant difference in the degree of hydrolysis.[1]

| Handling Condition | This compound (%) | Hydrolyzed Product (Triphenylphosphine Oxide) (%) |

| Handled in Air | Significantly lower | Significantly higher |

| Handled under Nitrogen | High | Low to negligible |

| Table 2: Relative percentage of this compound and its hydrolyzed product under different handling conditions, as determined by solid-state ³¹P NMR spectroscopy.[1] |

This data underscores the critical importance of employing inert atmosphere techniques when handling this reagent.

Experimental Protocols

To mitigate the effects of moisture, this compound must be handled under strictly anhydrous conditions, typically within a glovebox or using a Schlenk line.

General Handling Procedures for Air-Sensitive Reagents

The following are foundational techniques applicable to handling this compound and other air-sensitive compounds.[7]

-

Glassware Preparation: All glassware must be rigorously dried before use. This is typically achieved by oven-drying at >120 °C for several hours or by flame-drying under vacuum. The dried glassware should be allowed to cool under a stream of inert gas (e.g., nitrogen or argon) or in a desiccator.[8]

-

Inert Gas: A high-purity inert gas, such as nitrogen or argon, with low oxygen and water content is essential. The inert gas line should be equipped with a drying agent and an oxygen scavenger.

-

Solvent and Reagent Purity: All solvents and other reagents used in conjunction with this compound must be anhydrous. Solvents are typically dried by distillation from an appropriate drying agent (e.g., sodium/benzophenone for ethereal solvents, calcium hydride for hydrocarbons and chlorinated solvents).

Protocol for Handling this compound in a Glovebox

A glovebox provides a controlled, inert atmosphere (typically <1 ppm O₂ and H₂O) and is the preferred method for handling highly moisture-sensitive solids like this compound.[9]

Materials:

-

This compound

-

Oven-dried glassware (e.g., reaction flask, vials, spatulas)

-

Anhydrous solvents

-

Analytical balance

-

Appropriate personal protective equipment (safety glasses, lab coat, nitrile gloves)

Procedure:

-

Preparation: Ensure the glovebox atmosphere is at the required low levels of oxygen and water.

-

Transfer of Materials: Introduce all necessary dried glassware, spatulas, and sealed containers of this compound and other reagents into the glovebox antechamber.

-

Purging the Antechamber: Evacuate and backfill the antechamber with the glovebox's inert gas at least three times to remove atmospheric air and moisture.

-

Weighing and Dispensing:

-

Transfer the required items from the antechamber into the main glovebox chamber.

-

Allow the this compound container to equilibrate to the glovebox temperature before opening to prevent condensation.

-

Using a clean, dry spatula, weigh the desired amount of this compound into a tared, dry reaction flask or vial.

-

Promptly and securely seal the this compound container.

-

-

Reaction Setup:

-

Add the anhydrous solvent to the flask containing the this compound.

-

Proceed with the addition of other reagents as required by the specific reaction protocol.

-

-

Waste and Material Removal:

-

Securely seal all waste containers and any unused reagents.

-

Remove all items from the glovebox via the antechamber, following the evacuation and backfilling procedure.

-

Protocol for Handling this compound on a Schlenk Line

A Schlenk line is a dual-manifold system that allows for the manipulation of air-sensitive compounds under vacuum or a positive pressure of inert gas.[10]

Materials:

-

This compound

-

Schlenk flask and other appropriate Schlenk-ware

-

Schlenk line with a vacuum pump and inert gas source

-

Septa, cannulas, and needles

-

Anhydrous solvents and reagents

-

Personal protective equipment

Procedure:

-

Glassware Preparation: Assemble the required Schlenk glassware and dry it thoroughly by flame-drying under vacuum or oven-drying. Allow it to cool under an inert atmosphere.

-

Inert Atmosphere Introduction: Connect the Schlenk flask to the Schlenk line and perform at least three vacuum/inert gas backfill cycles to ensure an inert atmosphere within the flask.

-

Addition of Solid this compound:

-

Under a positive flow of inert gas, briefly remove the stopper or septum from the Schlenk flask.

-

Quickly add the pre-weighed this compound to the flask. This is best done using a powder funnel to minimize exposure time.

-

Immediately reseal the flask and purge with inert gas.

-

-

Solvent and Reagent Addition:

-

Add anhydrous solvent to the Schlenk flask via a cannula or a gas-tight syringe.

-

Add other reagents in a similar manner, ensuring a continuous positive pressure of inert gas is maintained throughout the process.

-

-

Running the Reaction: The reaction can be stirred and heated or cooled as required, all while connected to the Schlenk line to maintain an inert atmosphere.

Storage and Stability

Proper storage is crucial for maintaining the integrity of this compound.

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[11] Recommended storage temperature is 2-8 °C.[3]

-

Inert Atmosphere: For long-term storage, it is highly recommended to store the container under an inert atmosphere of nitrogen or argon.

-

Incompatible Materials: Keep away from water, alcohols, and other protic substances.

Synthesis and Regeneration

Synthesis of this compound

This compound is typically prepared by the reaction of triphenylphosphine with a chlorinating agent. A common laboratory-scale synthesis involves the reaction of triphenylphosphine oxide with triphosgene (B27547) in an organic solvent.

Reaction: 3 Ph₃PO + (Cl₃CO)₂CO → 3 Ph₃PCl₂ + 3 CO₂

Example Protocol:

-

In a four-necked flask, dissolve 8g of triphenylphosphine oxide in 25ml of toluene (B28343).

-

Add a catalytic amount of triethylamine (B128534).

-

Slowly add a solution of 3.0g of triphosgene in 15ml of toluene dropwise at 20°C over 30 minutes.

-

Continue stirring for 8 hours. The product can be isolated after removal of the solvent.

Regeneration of Triphenylphosphine from Triphenylphosphine Oxide

The byproduct of many reactions involving this compound is triphenylphosphine oxide. This can be reduced back to triphenylphosphine, which is often desirable for economic and environmental reasons. A common method involves the use of trichlorosilane (B8805176).[4]

Reaction: Ph₃PO + SiHCl₃ → Ph₃P + 1/n (OSiCl₂)n + HCl

Example Protocol: [7]

-

Combine triphenylphosphine oxide waste residue (27.8g) and triethylamine (16.2g) in 120mL of xylene in a reactor.

-

After stirring, heat the mixture to 65 °C.

-

Begin the dropwise addition of trichlorosilane (21.7g), maintaining the temperature between 70-75 °C. The addition should take approximately 1 hour.

-

Maintain the temperature for 2 hours after the addition is complete.

-

Cool the reaction mixture to below 10 °C and carefully add 100ml of water to hydrolyze excess trichlorosilane.

-

Warm to 20 °C and stir for 30 minutes.

-

Separate the layers and remove any insoluble material by filtration.

-

Reduce the volume of the organic layer under reduced pressure and add 25ml of methanol (B129727) while hot.

-

Cool to 0 °C to crystallize the triphenylphosphine product.

Visualizations

Caption: Reaction pathway for the hydrolysis of this compound.

Caption: Decision workflow for handling this compound.

Caption: Key parameters for the proper storage of this compound.

Conclusion

This compound is an invaluable reagent whose utility is directly dependent on the rigorous exclusion of moisture. This guide has detailed the consequences of hydrolysis and provided comprehensive protocols for the safe and effective handling of this compound. By adhering to these procedures, researchers can ensure the integrity of the reagent, leading to reproducible and successful experimental outcomes. The quantitative data from ³¹P NMR spectroscopy serves as a stark reminder of the necessity of inert atmosphere techniques. For professionals in research and drug development, a thorough understanding and implementation of these handling strategies are not merely best practices but essential for the advancement of their work.

References

- 1. (31)P solid state NMR study of structure and chemical stability of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regeneration method of triphenyl phosphine oxide - Eureka | Patsnap [eureka.patsnap.com]

- 3. Triphenylphosphine dichloride - Wikipedia [en.wikipedia.org]

- 4. batch.libretexts.org [batch.libretexts.org]

- 5. CN101747370A - Regeneration method of triphenyl phosphine oxide - Google Patents [patents.google.com]

- 6. CN106674278A - Triphenylphosphine recovery process in triphenylphosphine oxide waste slag - Google Patents [patents.google.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. nmr.oxinst.com [nmr.oxinst.com]

- 9. Chemistry Teaching Labs - Setting up a Schlenk line [chemtl.york.ac.uk]

- 10. CN1660862A - A kind of synthetic method of triphenylphosphine chloride - Google Patents [patents.google.com]

- 11. google.com [google.com]

Dichlorotriphenylphosphorane: A Technical Safety Guide for Researchers

An In-depth Review of Hazard Data, Safe Handling Protocols, and Emergency Procedures

Dichlorotriphenylphosphorane ((C₆H₅)₃PCl₂), also known as triphenylphosphine (B44618) dichloride, is a versatile chlorinating agent widely employed in organic synthesis. Its utility in converting alcohols to alkyl chlorides, epoxides to vicinal dichlorides, and carboxylic acids to acyl chlorides makes it a valuable reagent in pharmaceutical development and chemical research.[1] However, its high reactivity necessitates a thorough understanding of its associated hazards to ensure safe handling and mitigate risks in the laboratory.

This technical guide provides a comprehensive overview of the safety information for this compound, drawing from established Safety Data Sheets (SDS). It is intended for researchers, scientists, and drug development professionals who handle this compound. The guide details its physical and chemical properties, hazard classifications, safe handling and storage procedures, and emergency response protocols, supplemented by visualizations of key safety workflows.

Chemical and Physical Properties

A clear understanding of a substance's physical properties is the foundation of its safe handling. This compound is a moisture-sensitive, flammable solid.[2][3][4] Key quantitative data are summarized in Table 1. Its sensitivity to moisture, with which it reacts, underscores the need for storage in anhydrous conditions.[2][3]

| Property | Value | Source |

| CAS Number | 2526-64-9 | [2][5][6] |

| Molecular Formula | C₁₈H₁₅Cl₂P | [2][6] |

| Molecular Weight | 333.19 g/mol | [3][7] |

| Appearance | White to light yellow solid | [2] |

| Melting Point | 85 °C (decomposes) | [3][4][7] |

| Flash Point | 20 °C (68 °F) - closed cup | [7][8] |

| Water Solubility | Reacts with water | [3][4] |

Hazard Identification and GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance with multiple risk factors. The primary hazards are its flammability and its corrosive nature to skin and eyes.[5][6] Some sources also indicate it is suspected of causing cancer (Carcinogenicity Category 1B).[7][8] The signal word for this chemical is "Danger".[5][6][8]

| Hazard Class | GHS Category | Hazard Statement |

| Flammable Solids | Category 2 | H228: Flammable solid |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | Category 1 | H314: Causes severe skin burns and eye damage |

| Carcinogenicity | Category 1B | H350: May cause cancer |

Table 2: GHS Hazard Classification for this compound.[5][6][8]

The GHS pictograms associated with these hazards are the flame, corrosion, and health hazard symbols.[8] These classifications mandate stringent safety precautions during handling, storage, and disposal.

Safe Handling and Storage

Proper handling and storage protocols are critical to minimizing exposure and preventing accidents.

Handling:

-

Handle in a well-ventilated area, preferably within a chemical fume hood.[5]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, tightly fitting safety goggles, and flame-retardant protective clothing.[5][8]

-

Avoid formation of dust and aerosols.[5]

-

Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and explosion-proof equipment.[5]

-

Ground and bond containers and receiving equipment to prevent static discharge.[5]

-

Do not breathe dust or vapors.[5]

-

Wash hands thoroughly after handling.[5]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

-

The compound is moisture-sensitive and should be handled under anhydrous conditions.[2][3][4]

-

Store locked up.[5]

-

Keep away from incompatible materials, such as strong oxidizing agents.

Emergency and First-Aid Procedures

Immediate and appropriate response to an exposure is crucial. The following diagram outlines the first-aid measures required for different routes of exposure.

In case of a fire, use dry chemical, carbon dioxide, or alcohol-resistant foam. Do not use a solid stream of water, as it may scatter and spread the fire.

Accidental Release Measures

In the event of a spill, a systematic response is required to contain the material safely and protect personnel.

Experimental Protocols for Hazard Determination

The GHS classifications are based on results from standardized experimental protocols. While the specific study reports for this compound are not publicly available, the methodologies follow established international guidelines.

Skin Corrosion/Irritation (Based on OECD Guideline 404) This test evaluates the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.[2][9][10]

-

Principle: A single dose of the test substance is applied to a small area of skin (approx. 6 cm²) on a test animal, typically an albino rabbit.[9]

-

Procedure: A gauze patch holding 0.5 g of the solid substance is applied to the shaved skin of the animal.[2] The patch is covered with an occlusive dressing for a set exposure period, often in a sequential manner (e.g., 3 minutes, 1 hour, 4 hours) to minimize severe injury.[11]

-

Observation: After the exposure period, the patch is removed, and the skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours).[11]

-

Classification: The severity and reversibility of the observed skin reactions are scored. Corrosive substances are those that cause irreversible tissue damage (necrosis) through the epidermis and into the dermis.[12][13]

Serious Eye Damage/Irritation (Based on OECD Guideline 405) This test determines the potential of a substance to produce irritation or damage to the eye.[4][8]

-

Principle: The test substance is applied in a single dose into the conjunctival sac of one eye of an experimental animal (albino rabbit), with the other eye serving as a control.[4][6]

-

Procedure: A volume of 0.1 mL of the solid substance is instilled into the lower eyelid. The eyelids are held shut for one second. The eye is not washed out for at least 24 hours unless a corrosive effect is immediately apparent.[5]

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. The degree of eye injury is scored based on the cornea (opacity), iris, and conjunctiva (redness, swelling).[4]

-

Classification: Substances causing irreversible eye damage or significant, persistent irritation are classified as causing serious eye damage (Category 1).[14]

Flammable Solids (Based on UN Test N.1) This test method determines if a solid is readily combustible.[15][16]

-

Principle: The test assesses the burning rate of a substance formed into a long strip or powder train.[15][17]

-

Procedure: A 250 mm long train of the powdered substance is prepared on a non-combustible surface. One end of the train is ignited with a flame source (e.g., a gas burner).[15]

-

Screening Test: The primary observation is whether combustion propagates along the train. If the substance does not ignite or the flame does not propagate more than 200mm within a 2-minute test period, it is not classified as a flammable solid.[16]

-

Burning Rate Test: If the substance propagates a flame in the screening test, the main test is conducted. The time it takes for the flame to travel a measured distance (e.g., 100 mm) is recorded.[16][17]

-

Classification: The substance is classified as a flammable solid (Division 4.1) if the burning time is below a certain threshold. It is further assigned to a Packing Group (II for higher hazard, III for lower hazard) based on how fast it burns.[17]

Toxicological and Ecological Information

Similarly, specific data on the ecological effects (toxicity to fish, daphnia, algae) are not available.[5] Due to its hazardous nature, release into the environment must be avoided. Disposal should be carried out via a licensed professional waste disposal service in accordance with local, state, and federal regulations.[5]

Conclusion

This compound is an effective and important reagent, but its hazardous properties—flammability and corrosivity—demand rigorous adherence to safety protocols. Researchers and laboratory personnel must be fully aware of these risks and proficient in the handling, storage, and emergency procedures outlined in this guide and the official Safety Data Sheet. By implementing these measures, the risks associated with the use of this valuable chemical can be effectively managed.

References

- 1. unece.org [unece.org]

- 2. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]

- 3. academic.oup.com [academic.oup.com]

- 4. oecd.org [oecd.org]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. Skin Corrosion - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 13. iivs.org [iivs.org]

- 14. uniube.br [uniube.br]

- 15. Division 4.1 UN N1 Test method for flammable solids | RISE [ri.se]

- 16. delltech.com [delltech.com]

- 17. lcslaboratory.com [lcslaboratory.com]

An In-depth Technical Guide on the Solubility of Dichlorotriphenylphosphorane in Organic Solvents

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of dichlorotriphenylphosphorane ((C₆H₅)₃PCl₂), a widely used reagent in organic synthesis. Due to its reactivity, particularly its sensitivity to moisture, understanding its solubility in various organic solvents is critical for its effective use in chemical reactions, purification processes, and formulation development. This document consolidates available qualitative solubility data, presents a detailed experimental protocol for the quantitative determination of its solubility, and includes a visual representation of the experimental workflow. While extensive searches of scientific literature and chemical databases did not yield specific quantitative solubility values, the qualitative data and the detailed protocol provided herein offer valuable guidance for professionals working with this compound.

Introduction to this compound

This compound, also known as triphenylphosphine (B44618) dichloride, is an organophosphorus compound with the chemical formula (C₆H₅)₃PCl₂. It is a versatile reagent in organic chemistry, commonly employed for the conversion of alcohols to alkyl chlorides, epoxides to vicinal dichlorides, and carboxylic acids to acyl chlorides. The compound exists as a moisture-sensitive, white to light yellow solid. Its reactivity and stability are highly dependent on the solvent environment. In polar solvents, it can exist as an ionic phosphonium (B103445) salt, [Ph₃PCl]⁺Cl⁻, while in non-polar solvents, it tends to adopt a non-solvated, trigonal bipyramidal molecular structure[1]. This structural variability can influence its reactivity and solubility.

Solubility Profile of this compound

Data Presentation: Qualitative Solubility of this compound

| Solvent Family | Specific Solvent | Chemical Formula | Polarity | Qualitative Solubility at Room Temperature | Citation(s) |

| Chlorinated Solvents | Chloroform | CHCl₃ | Nonpolar | Soluble | [3][4] |

| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | Soluble (Slightly to Soluble) | [2][3][4] | |

| Carbon Tetrachloride | CCl₄ | Nonpolar | Soluble | [2] | |

| Ethers | Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Slightly Soluble | [2] |

| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Slightly Soluble | [2] | |

| Aromatic Hydrocarbons | Toluene | C₇H₈ | Nonpolar | Slightly Soluble | [2] |

| Polar Aprotic Solvents | Acetonitrile (MeCN) | CH₃CN | Polar Aprotic | Soluble | [2] |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Polar Aprotic | Soluble | [2] | |

| Bases | Pyridine | C₅H₅N | Polar Aprotic | Soluble | [2] |

| Alkanes | Petroleum Ether | Mixture | Nonpolar | Insoluble | [2] |

| Protic Solvents | Water | H₂O | Polar Protic | Reacts | [1][3][4] |

Experimental Protocol for Quantitative Solubility Determination

The following protocol outlines a detailed methodology for the quantitative determination of this compound solubility in an organic solvent. This procedure is designed to be conducted under an inert atmosphere to mitigate the compound's sensitivity to moisture and atmospheric oxygen.

3.1. Materials and Equipment

-

This compound (high purity)

-

Anhydrous organic solvent of interest (e.g., dichloromethane, acetonitrile, THF)

-

Analytical balance (± 0.0001 g)

-

Glovebox or Schlenk line for inert atmosphere operations

-

Temperature-controlled shaker or stir plate

-

Sealed vials or reaction tubes with septa

-

Gas-tight syringes and needles

-

Syringe filters (PTFE, 0.22 µm)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

3.2. Procedure

-

Preparation of the Saturated Solution:

-

Perform all manipulations under a dry, inert atmosphere (e.g., nitrogen or argon) in a glovebox or using Schlenk techniques.

-

Add an excess amount of this compound to a pre-weighed, oven-dried vial. The presence of undissolved solid is essential to ensure a saturated solution at equilibrium.

-

Using a gas-tight syringe, add a known volume or mass of the anhydrous organic solvent to the vial.

-

Seal the vial tightly.

-

Place the vial in a temperature-controlled shaker or on a stir plate with a magnetic stir bar, and agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, cease agitation and allow the excess solid to settle for several hours at the constant temperature.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a gas-tight syringe.

-

Immediately pass the solution through a 0.22 µm PTFE syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

-

Analysis:

-